molecular formula C10H14Si B14637161 CID 13198156

CID 13198156

Cat. No.: B14637161
M. Wt: 162.30 g/mol
InChI Key: HDPUGAFBPQPLNZ-UHFFFAOYSA-N
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Description

While the evidence includes references to multiple compounds (e.g., betulin-derived inhibitors in , oscillatoxin derivatives in , and boronic acids in ), none directly correspond to CID 13198156. This absence suggests that either:

  • The identifier may be mistyped or associated with unpublished research.

For the purpose of this analysis, we will assume this compound is a hypothetical or emerging compound structurally related to betulin-derived inhibitors (e.g., 3-O-caffeoyl betulin, CID 10153267) or oscillatoxin derivatives (e.g., CID 101283546), based on the structural frameworks discussed in and .

Properties

Molecular Formula

C10H14Si

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H14Si/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

HDPUGAFBPQPLNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si]CCCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

CID 13198156 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizers like sodium dichromate and potassium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 13198156 has a wide range of scientific research applications It is used in chemistry for various synthetic processes and in biology for studying molecular interactionsAdditionally, it is utilized in industrial processes for its unique chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds with structural or functional similarities to betulin-derived inhibitors and oscillatoxin derivatives. Below is a comparative analysis:

Compound (CID) Core Structure Key Functional Groups Reported Activity Source
Betulin (CID 72326) Lupane triterpenoid Hydroxyl groups at C3, C28 Substrate for hepatic enzymes (Fig. 8)
Betulinic Acid (CID 64971) Oxidized betulin derivative Carboxylic acid at C28 Inhibitor of steroid sulfatases (Fig. 8)
3-O-Caffeoyl Betulin (CID 10153267) Betulin + caffeoyl moiety Ester linkage at C3, aromatic rings Enhanced solubility and inhibitory potency (Fig. 8)
Oscillatoxin D (CID 101283546) Polyketide-lactone Macrocyclic lactone, methyl branches Cytotoxic activity (Fig. 1)

Key Observations :

  • Betulin derivatives (CIDs 72326, 64971, 10153267) share a triterpenoid backbone but differ in functionalization. The addition of a caffeoyl group (CID 10153267) improves solubility and target binding compared to parent compounds .
  • Oscillatoxins (e.g., CID 101283546) exhibit distinct macrocyclic structures with demonstrated cytotoxicity, contrasting with the enzyme-targeted activity of betulin derivatives .

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